molecular formula C9H11BrN2O3 B11822271 3-bromo-5-ethoxy-N',4-dihydroxybenzenecarboximidamide

3-bromo-5-ethoxy-N',4-dihydroxybenzenecarboximidamide

Cat. No.: B11822271
M. Wt: 275.10 g/mol
InChI Key: LZBCWYUQVTUPCT-UHFFFAOYSA-N
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Description

3-bromo-5-ethoxy-N’,4-dihydroxybenzenecarboximidamide is a chemical compound with the molecular formula C9H11BrN2O3 and a molecular weight of 275.09924 g/mol . This compound is known for its unique structure, which includes a bromine atom, an ethoxy group, and two hydroxyl groups attached to a benzene ring. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-bromo-5-ethoxy-N’,4-dihydroxybenzenecarboximidamide involves several steps. One common method includes the bromination of 5-ethoxy-4-hydroxybenzenecarboximidamide using bromine or a bromine-containing reagent under controlled conditions . The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.

Chemical Reactions Analysis

3-bromo-5-ethoxy-N’,4-dihydroxybenzenecarboximidamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-bromo-5-ethoxy-N’,4-dihydroxybenzenecarboximidamide involves its interaction with molecular targets and pathways in biological systems. For example, it has been shown to activate the NF-E2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress . By promoting the expression of antioxidant enzymes and reducing the levels of reactive oxygen species, the compound helps protect cells from damage.

Comparison with Similar Compounds

3-bromo-5-ethoxy-N’,4-dihydroxybenzenecarboximidamide can be compared with other similar compounds, such as:

The uniqueness of 3-bromo-5-ethoxy-N’,4-dihydroxybenzenecarboximidamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H11BrN2O3

Molecular Weight

275.10 g/mol

IUPAC Name

3-bromo-5-ethoxy-N',4-dihydroxybenzenecarboximidamide

InChI

InChI=1S/C9H11BrN2O3/c1-2-15-7-4-5(9(11)12-14)3-6(10)8(7)13/h3-4,13-14H,2H2,1H3,(H2,11,12)

InChI Key

LZBCWYUQVTUPCT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=NO)N)Br)O

Origin of Product

United States

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